1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Overview
Description
"1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose" is a compound related to the field of nucleosides and nucleotides. It's involved in the synthesis of various nucleoside derivatives, which are key components in biological systems and have wide applications in medicinal chemistry.
Synthesis Analysis
- Anomeric Synthesis : Séquin and Tamm (1972) described the synthesis of the two anomeric forms of this compound from 2-pyridone and 3,5-di-(O-p-toluoyl)-2-deoxy-D-ribofuranosyl chloride (Séquin & Tamm, 1972).
- Efficient Preparation : Dhimitruka and SantaLucia (2004) reported an efficient method for synthesizing 1-O-methyl-3,5-di-O-p-toluoyl-2-deoxy-α/β-D-ribose, leading to a stable form of the compound (Dhimitruka & SantaLucia, 2004).
Molecular Structure Analysis
- Structural Evidence : The research by Bats et al. (2000) provides structural evidence for intermolecular interactions in similar fluoro- or chloro-substituted β-D-ribofuranoses (Bats et al., 2000).
Chemical Reactions and Properties
- Cycloaddition Reactions : Wamhoff and Warnecke (2001) discussed the synthesis and cycloaddition reactions of related compounds, highlighting the chemical versatility of these substances (Wamhoff & Warnecke, 2001).
Physical Properties Analysis
- Stability Analysis : The synthesis approach by Dhimitruka and SantaLucia (2004) also sheds light on the physical stability of the compound, presenting it as a white solid stable in air indefinitely (Dhimitruka & SantaLucia, 2004).
Chemical Properties Analysis
- Glycosylation Processes : Raju et al. (1989) described the synthesis of various nucleoside analogues, demonstrating the compound's role in glycosylation processes (Raju et al., 1989).
Scientific Research Applications
Comprehensive and Detailed Summary of the Application
“1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” is used as a precursor for the synthesis of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides . These compounds are important because they can be used in the study of DNA and RNA structures and functions, and can also be used in the development of antiviral and anticancer drugs .
Detailed Description of the Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures would depend on the specific nucleoside or nucleotide being synthesized. Generally, the process involves reacting “1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” with a suitable base and nucleobase under appropriate conditions to form the desired nucleoside or nucleotide .
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these reactions would be the formation of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides . These compounds can then be used in further studies or applications.
Application 2: Synthesis of Phosphoramidite
Comprehensive and Detailed Summary of the Application
“1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” is used as an intermediate in the synthesis of phosphoramidite . Phosphoramidites are commonly used in the synthesis of DNA and RNA, and are crucial for the study of these nucleic acids.
Detailed Description of the Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures would depend on the specific phosphoramidite being synthesized. Generally, the process involves reacting “1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” with a suitable phosphite under appropriate conditions to form the desired phosphoramidite .
Thorough Summary of the Results or Outcomes Obtained
The outcome of these reactions would be the formation of phosphoramidite . These compounds can then be used in further studies or applications.
Application 3: Synthesis of Diverse Pharmaceuticals
Comprehensive and Detailed Summary of the Application
“1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” is a vital tool for examining nucleoside analogs and carbohydrate-based entities within the scientific realm. It possesses noteworthy significance in the synthesis of diverse pharmaceuticals dedicated to combating a plethora of diseases .
Detailed Description of the Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures would depend on the specific pharmaceutical being synthesized. Generally, the process involves reacting “1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” with other suitable reagents under appropriate conditions to form the desired pharmaceutical .
Thorough Summary of the Results or Outcomes Obtained
The outcome of these reactions would be the formation of diverse pharmaceuticals . These compounds can then be used in further studies or applications.
Application 4: Synthesis of Base Flip-Inducing Nucleic Acids
Comprehensive and Detailed Summary of the Application
“1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” is used as an intermediate to synthesize phosphoramidite, which is then used to create base flip-inducing nucleic acids . These nucleic acids can be photo-crosslinked for special applications .
Detailed Description of the Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures would depend on the specific base flip-inducing nucleic acid being synthesized. Generally, the process involves reacting “1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” with other suitable reagents under appropriate conditions to form the desired nucleic acid .
Thorough Summary of the Results or Outcomes Obtained
The outcome of these reactions would be the formation of base flip-inducing nucleic acids . These compounds can then be used in further studies or applications.
Application 5: Preparation of 2-Deoxynucleosides
Comprehensive and Detailed Summary of the Application
“1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” is universally used for the preparation of 2-deoxynucleosides . These compounds are important because they can be used in the study of DNA structures and functions, and can also be used in the development of antiviral and anticancer drugs .
Detailed Description of the Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures would depend on the specific 2-deoxynucleoside being prepared. Generally, the process involves reacting “1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” with a suitable base and nucleobase under appropriate conditions to form the desired 2-deoxynucleoside .
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these reactions would be the formation of 2-deoxynucleosides . These compounds can then be used in further studies or applications.
properties
IUPAC Name |
[(2S,3R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHSYOMVMMNQJQ-YTYFACEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose | |
CAS RN |
141846-57-3 | |
Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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